5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, a nitrobenzamide group, and a chlorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then coupled with 5-chloro-2-nitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a tetrazole ring in 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide makes it unique compared to its analogs. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c1-10-3-5-13(7-11(10)2)23-16(20-21-22-23)9-19-17(25)14-8-12(18)4-6-15(14)24(26)27/h3-8H,9H2,1-2H3,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIFBBQGUARKQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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